molecular formula C17H14N6O B14943938 2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one

2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one

Cat. No.: B14943938
M. Wt: 318.33 g/mol
InChI Key: VJOPTJSPUBHHDF-UHFFFAOYSA-N
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Description

2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core linked to a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core followed by the introduction of the tetrazole group. One common method involves the reaction of 4-methylphenylhydrazine with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with sodium azide and a suitable aldehyde to introduce the tetrazole moiety .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Scientific Research Applications

2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one is unique due to its combination of a quinazolinone core and a tetrazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research .

Properties

Molecular Formula

C17H14N6O

Molecular Weight

318.33 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H14N6O/c1-11-6-8-12(9-7-11)16-20-22-23(21-16)10-15-18-14-5-3-2-4-13(14)17(24)19-15/h2-9H,10H2,1H3,(H,18,19,24)

InChI Key

VJOPTJSPUBHHDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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